N'-[(E)-(4-methoxyphenyl)methylidene]-9H-fluorene-9-carbohydrazide
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Overview
Description
N’-[(E)-(4-methoxyphenyl)methylidene]-9H-fluorene-9-carbohydrazide is a chemical compound known for its unique structure and properties It belongs to the class of Schiff base hydrazones, which are compounds formed by the condensation of hydrazides with aldehydes or ketones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-methoxyphenyl)methylidene]-9H-fluorene-9-carbohydrazide typically involves the condensation reaction between 9H-fluorene-9-carbohydrazide and 4-methoxybenzaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-methoxyphenyl)methylidene]-9H-fluorene-9-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group and other substituents can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N’-[(E)-(4-methoxyphenyl)methylidene]-9H-fluorene-9-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has shown potential as an enzyme inhibitor and may be used in studies related to enzyme kinetics and inhibition.
Medicine: Research has indicated potential pharmacological applications, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism by which N’-[(E)-(4-methoxyphenyl)methylidene]-9H-fluorene-9-carbohydrazide exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the presence of the Schiff base moiety allows it to participate in various biochemical pathways, potentially leading to enzyme inhibition or modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(4-methoxyphenyl)methylidene]-9H-fluorene-9-carbohydrazide is unique due to its specific structural features, such as the methoxy group and the fluorene backbone. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
Molecular Formula |
C22H18N2O2 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-9H-fluorene-9-carboxamide |
InChI |
InChI=1S/C22H18N2O2/c1-26-16-12-10-15(11-13-16)14-23-24-22(25)21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-14,21H,1H3,(H,24,25)/b23-14+ |
InChI Key |
ZUXBGUNOIFBHPX-OEAKJJBVSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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